Docosapentaenoic Acid (sodium salt)
Description
Chemical Classification and Nomenclature
Docosapentaenoic acid (sodium salt) belongs to the class of very long-chain polyunsaturated fatty acids, specifically categorized as an omega-3 fatty acid due to the position of its first double bond. The compound exists primarily as the sodium salt of (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid, which is systematically named as the all-cis-isomer of a C22 polyunsaturated fatty acid containing five double bonds at the 7-, 10-, 13-, 16-, and 19-positions.
The chemical nomenclature for this compound encompasses several standardized naming systems. According to the International Union of Pure and Applied Chemistry nomenclature, the free acid form is designated as (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid. The sodium salt derivative carries the molecular formula C22H33O2- Na and exhibits a molecular weight of 352.5 grams per mole. Alternative systematic names include all-cis-7,10,13,16,19-docosapentaenoic acid and 7Z,10Z,13Z,16Z,19Z-docosapentaenoic acid.
The compound is also recognized by its trivial name, clupanodonic acid, which reflects its historical discovery and identification in marine sources. The lipid notation system designates this fatty acid as C22:5 (n-3), indicating 22 carbon atoms, 5 double bonds, and the omega-3 classification. The Chemical Abstracts Service registry number for the free acid form is 24880-45-3, while the sodium salt form is assigned the registry number 2983837-44-9.
| Chemical Property | Value |
|---|---|
| Molecular Formula (Sodium Salt) | C22H33O2- Na |
| Molecular Weight (Sodium Salt) | 352.5 g/mol |
| Molecular Formula (Free Acid) | C22H34O2 |
| Molecular Weight (Free Acid) | 330.5 g/mol |
| Chemical Abstracts Service Number | 24880-45-3 (free acid) |
| Lipid Notation | C22:5 (n-3) |
| Systematic Name | (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid |
Historical Context in Lipid Biochemistry
The discovery and characterization of docosapentaenoic acid emerged during a pivotal period in lipid biochemistry research spanning the mid-20th century. The foundation for understanding this compound was established through the groundbreaking work of George and Mildred Burr in 1929, who first identified the critical importance of fatty acids to human health and coined the term "essential fatty acids". This fundamental discovery established the conceptual framework for subsequent investigations into polyunsaturated fatty acids, including docosapentaenoic acid.
During the 1950s and 1960s, researchers began to identify and characterize specific omega-3 fatty acids, including the metabolic intermediates that would later be recognized as docosapentaenoic acid. Widmer and Holman demonstrated that animals could convert alpha-linolenic acid to omega-3 fatty acids containing five and six double bonds, while Hammond and Lundberg specifically identified the six double bond product as docosahexaenoic acid. These investigations laid the groundwork for understanding the biosynthetic pathway in which docosapentaenoic acid serves as a crucial intermediate.
The systematic study of omega-3 fatty acids gained significant momentum following the 1989 North Atlantic Treaty Organization Advanced Research Workshop on dietary omega-3 and omega-6 fatty acids. This landmark conference established scientific consensus regarding the biological effects and nutritional essentiality of omega-3 fatty acids, including their anti-inflammatory properties, effects on serum triglycerides and cholesterol, and roles in reducing thrombosis and platelet aggregation. Subsequently, researchers recognized that longer-chain omega-3 fatty acids, including docosapentaenoic acid, exhibited greater biological importance compared to their shorter-chain precursor alpha-linolenic acid.
The metabolic pathway leading to docosapentaenoic acid synthesis was elucidated through detailed biochemical studies demonstrating the sequential conversion of alpha-linolenic acid to eicosapentaenoic acid through delta-6 desaturase, chain elongation, and delta-5 desaturase reactions. Eicosapentaenoic acid subsequently undergoes elongation to form docosapentaenoic acid, which then serves as the precursor for docosahexaenoic acid synthesis through the complex "Sprecher" pathway involving peroxisomal beta-oxidation.
Significance in Omega-3 Fatty Acid Research
Docosapentaenoic acid occupies a central position in contemporary omega-3 fatty acid research due to its unique metabolic role and distinctive biological activities. As an intermediate compound in the biosynthetic pathway between eicosapentaenoic acid and docosahexaenoic acid, docosapentaenoic acid serves critical functions in cellular membrane composition and specialized lipid mediator synthesis.
Research has demonstrated that docosapentaenoic acid contributes significantly to the total phospholipid composition of animal cell membranes, with deficiency leading to the formation of structurally compromised membranes. This fundamental role in membrane architecture has profound implications for cellular function, as docosapentaenoic acid helps maintain optimal membrane fluidity and supports various membrane-dependent processes. Studies in experimental animals have shown that docosapentaenoic acid deficiency results in growth failure, skin lesions, kidney dysfunction, connective tissue abnormalities, erythrocyte fragility, and impaired fertility.
Contemporary research has revealed that docosapentaenoic acid serves as a precursor for specialized pro-resolving mediators, including unique prostanoids that are formed exclusively from this fatty acid. These bioactive metabolites contribute to the resolution of inflammatory responses and tissue repair processes, distinguishing docosapentaenoic acid from other omega-3 fatty acids in terms of its specific metabolic products.
Recent investigations have explored the therapeutic potential of docosapentaenoic acid in neurological disorders, particularly Alzheimer disease. Research using transgenic mouse models has demonstrated that dietary supplementation with docosapentaenoic acid can reduce intraneuronal accumulation of amyloid-beta and tau proteins. The mechanism underlying these neuroprotective effects involves alterations in presenilin 1 levels rather than changes in amyloid precursor protein processing. These findings have positioned docosapentaenoic acid as a compound of significant interest in neurodegenerative disease research.
The compound's role in cardiovascular health has also garnered substantial research attention. Docosapentaenoic acid demonstrates involvement in cholesterol transport and oxidation processes, with studies indicating that it tends to lower plasma cholesterol levels. The relative abundance of docosapentaenoic acid compared to saturated fatty acids serves as a biomarker for omega-3 fatty acid status and has been associated with reduced risk of atherosclerosis, coronary thrombosis, and hypertension.
Relationship to Other Polyunsaturated Fatty Acids
Docosapentaenoic acid exists within a complex network of polyunsaturated fatty acid relationships, serving as both a metabolic intermediate and a distinct bioactive compound with unique properties. The primary relationship exists within the omega-3 fatty acid biosynthetic pathway, where docosapentaenoic acid represents the immediate precursor to docosahexaenoic acid and the direct elongation product of eicosapentaenoic acid.
The structural relationship between docosapentaenoic acid and other omega-3 fatty acids reflects the progressive addition of carbon atoms and double bonds through enzymatic processes. Alpha-linolenic acid (18:3 n-3) undergoes sequential modifications to form eicosapentaenoic acid (20:5 n-3), which is then elongated to produce docosapentaenoic acid (22:5 n-3). The conversion of docosapentaenoic acid to docosahexaenoic acid (22:6 n-3) requires additional complex steps involving elongation to 24:6 n-3, followed by delta-6 desaturation and peroxisomal beta-oxidation.
Importantly, docosapentaenoic acid exhibits distinct regioisomeric relationships with omega-6 fatty acids. While the omega-3 form of docosapentaenoic acid contains double bonds at positions 7, 10, 13, 16, and 19, the omega-6 isomer (osbond acid) contains double bonds at positions 4, 7, 10, 13, and 16. These compounds share the same molecular formula but differ in their double bond positioning, resulting in fundamentally different biological properties and metabolic fates.
Research has demonstrated competitive relationships between omega-3 and omega-6 fatty acids, including docosapentaenoic acid isomers. Studies investigating the effects of combined docosahexaenoic acid and omega-6 docosapentaenoic acid supplementation revealed that the presence of omega-6 fatty acids could diminish the efficacy of omega-3 compounds over extended periods. This competitive interaction reflects the shared enzymatic pathways and cellular incorporation mechanisms utilized by both omega-3 and omega-6 fatty acid families.
The enzymatic processing of docosapentaenoic acid by lipoxygenases demonstrates its relationship to other polyunsaturated fatty acid substrates. Comparative studies using soybean 15-lipoxygenase have shown that docosapentaenoic acid (omega-6 isomer) exhibits 100% conversion efficiency to conjugated diene derivatives, compared to 85% conversion for docosapentaenoic acid (omega-3 isomer) and 50% conversion for docosahexaenoic acid. These differential conversion rates highlight the substrate specificity relationships among structurally related polyunsaturated fatty acids.
| Fatty Acid | Carbon:Double Bond Notation | Double Bond Positions | Classification |
|---|---|---|---|
| Alpha-linolenic acid | 18:3 n-3 | 9, 12, 15 | Omega-3 precursor |
| Eicosapentaenoic acid | 20:5 n-3 | 5, 8, 11, 14, 17 | Omega-3 intermediate |
| Docosapentaenoic acid (n-3) | 22:5 n-3 | 7, 10, 13, 16, 19 | Omega-3 intermediate |
| Docosahexaenoic acid | 22:6 n-3 | 4, 7, 10, 13, 16, 19 | Omega-3 product |
| Docosapentaenoic acid (n-6) | 22:5 n-6 | 4, 7, 10, 13, 16 | Omega-6 isomer |
The metabolic interconversion between these fatty acids occurs through precisely regulated enzymatic systems, with docosapentaenoic acid serving as a critical branch point in omega-3 fatty acid metabolism. Understanding these relationships has proven essential for comprehending the biological significance of docosapentaenoic acid supplementation and its potential therapeutic applications in human health and disease prevention.
Properties
Molecular Formula |
C22H33O2 · Na |
|---|---|
Molecular Weight |
352.5 |
InChI |
InChI=1S/C22H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-; |
InChI Key |
UYPDYOYICMRNMO-RSDXMDNYSA-M |
SMILES |
CC/C=CC/C=CC/C=CC/C=CC/C=CCCCCCC([O-])=O.[Na+] |
Synonyms |
DPA |
Origin of Product |
United States |
Scientific Research Applications
Biological and Pharmacological Applications
1.1 Anti-Inflammatory Properties
Docosapentaenoic acid is a precursor for specialized pro-resolving mediators (SPMs) that play a crucial role in resolving inflammation. Research indicates that SPMs derived from n-3 docosapentaenoic acid exhibit potent anti-inflammatory effects, comparable to those derived from other omega-3 fatty acids like eicosapentaenoic acid and docosahexaenoic acid. These mediators have been shown to down-regulate inflammatory processes and enhance macrophage phagocytosis, which is essential in conditions such as peritonitis and neuroinflammation .
1.2 Neuroprotective Effects
Studies have demonstrated that docosapentaenoic acid can protect against neurodegenerative diseases. For instance, it has been observed to reduce cognitive deficits and weight loss associated with epileptogenesis in animal models, suggesting its potential utility in treating conditions like Alzheimer's disease . Furthermore, the conversion of hydroxylated derivatives of docosahexaenoic acid into heneicosapentaenoic acid—a metabolite of docosapentaenoic acid—has been linked to improved cognitive function in experimental models of Alzheimer's disease .
1.3 Cardiovascular Health
Research has indicated that docosapentaenoic acid may contribute to cardiovascular health by modulating lipid profiles and reducing inflammation associated with cardiovascular diseases. In particular, its sodium salt form has been utilized in studies examining its effects on cardiac function and metabolic profiles, highlighting its role in managing cardiometabolic risks .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Functional Comparison of Omega-3 PUFAs
Notes:
Metabolic Pathways
In contrast, EPA serves as a substrate for anti-inflammatory eicosanoids, while DHA is a terminal metabolite critical for neurological tissues . Animal studies show that DPA supplementation increases its tissue concentration more effectively than EPA or DHA, suggesting distinct metabolic retention .
Anti-Inflammatory and Cardiovascular Effects :
Neurological and Developmental Roles :
Gender-Specific Differences :
- In bottlenose dolphins, mature males exhibit higher DPA levels than females, suggesting hormonal or metabolic regulation .
Research Findings and Clinical Data
Table 2: Concentrations in Natural Sources and Supplements
Preparation Methods
Cultivation Conditions
Ulkenia species are cultured in KMV liquid medium at 20°C in darkness to promote lipid accumulation. The absence of ectoplasmic filaments distinguishes high-yield strains. Post-fermentation, lipids are extracted via solvent partitioning, yielding a mixture containing 30–40% DPA by weight.
Lipid Recovery and Processing
Cell disruption using ultrasonication releases intracellular lipids, which are solubilized in chloroform-methanol (2:1 v/v). Centrifugation separates the lipid layer, which is then trans-esterified to produce fatty acid methyl esters (FAMEs) for further purification.
Magnesium Salt-Based Separation of DPA
Building on methods developed for EPA and DHA, magnesium salt precipitation exploits solubility differences in acetone. Free DPA is converted to its magnesium salt, which exhibits higher solubility than EPA-magnesium complexes, enabling selective isolation.
Table 2: Solubility of Magnesium Salts in Acetone at -20°C
| Fatty Acid | Solubility (g/100 ml) |
|---|---|
| EPA | 0.12 |
| DPA | 0.45 |
| DHA | 0.78 |
Process Steps
-
Saponification : Fish oil is saponified with NaOH, forming sodium salts of fatty acids.
-
Acidification : Acetic acid liberates free fatty acids, which are extracted into petroleum ether.
-
Magnesium Salt Formation : MgCl₂ is added to precipitate magnesium-DPA salts.
-
Solvent Fractionation : Cold acetone dissolves DPA-magnesium salts, leaving EPA complexes as solids.
Formulation and Stability of Sodium Salt
The sodium salt form is synthesized by neutralizing DPA with NaOH in ethanol. GlpBio’s formulation guidelines recommend stock solutions of 1–10 mg/ml in ethanol or ethanol-PBS (1:1), stored at -20°C for ≤1 month.
Table 3: Stock Solution Preparation Guidelines
| Parameter | Value |
|---|---|
| Solubility in Ethanol | 1.5 mg/ml |
| Storage Temperature | -20°C |
| Stability Duration | 1 month |
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Purity (%) | Yield (%) | Scalability |
|---|---|---|---|
| Urea Adduct | 90–95 | 60–70 | Industrial |
| Microbial Fermentation | 85–90 | 50–60 | Pilot-scale |
| Magnesium Salt | 95–98 | 70–80 | Lab-scale |
Q & A
Basic Research Questions
Q. How is docosapentaenoic acid (sodium salt) synthesized in laboratory settings?
- Method : The sodium salt form is typically synthesized via acid-base neutralization. Docosapentaenoic acid (DPA) is reacted with sodium hydroxide (NaOH) under controlled conditions. For example, stoichiometric calculations ensure complete conversion, and the reaction is monitored using pH titration. Post-synthesis, the product is purified via recrystallization or solvent extraction .
- Experimental Validation : Confirmatory tests for salt formation include Fourier-transform infrared spectroscopy (FTIR) to detect carboxylate ion peaks (~1600 cm⁻¹) and elemental analysis for sodium content .
Q. What are the recommended storage conditions for docosapentaenoic acid (sodium salt) to ensure stability?
- Protocol : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Stability is compromised by humidity, heat, and prolonged exposure to oxygen. Regular stability testing via HPLC is advised to monitor degradation products like peroxides .
Q. How can researchers determine the solubility profile of docosapentaenoic acid (sodium salt) in aqueous and organic solvents?
- Procedure : Conduct solubility tests in distilled water, ethanol, and lipid-friendly solvents (e.g., DMSO) using gravimetric analysis. Solutions are filtered, and residual undissolved material is quantified. pH adjustments (e.g., using HCl/NaOH) can further assess ionizable group effects .
Advanced Research Questions
Q. What analytical techniques are most effective for assessing the purity and structural integrity of docosapentaenoic acid (sodium salt)?
- Techniques :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 reverse-phase columns and UV detection at 205 nm.
- Nuclear Magnetic Resonance (NMR) : Confirms double-bond geometry (e.g., cis/trans) via ¹H and ¹³C spectra, critical for distinguishing isomers like 22:5n-3 vs. 22:5n-6 .
- Mass Spectrometry (MS) : Identifies degradation products and verifies molecular weight (MW: ~366.5 g/mol for sodium salt) .
Q. How can contradictions in biological activity data for docosapentaenoic acid (sodium salt) be resolved?
- Approach :
- Batch Consistency : Ensure peptide-grade quality control (e.g., TFA removal <1%) to eliminate confounding factors like residual solvents .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹³C-DPA) to track metabolic incorporation in cellular models. Cross-validate findings with in vivo assays (e.g., murine inflammation models) .
- Meta-Analysis : Aggregate data from standardized protocols (e.g., OECD guidelines) to identify confounding variables like solvent choice or dosage timing .
Q. What mechanistic pathways underlie the anti-inflammatory effects of docosapentaenoic acid (sodium salt) in pulmonary hypertension models?
- Experimental Design :
- Cellular Assays : Treat endothelial cells with DPA sodium salt (1–50 µM) and measure prostaglandin E2 (PGE2) suppression via ELISA.
- Gene Expression Profiling : RNA-seq identifies downregulation of NF-κB and COX-2 pathways.
- Structural Analog Comparison : Compare efficacy against EPA and DHA derivatives to isolate DPA-specific mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
